molecular formula C7H9BrN2OS B1374061 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole CAS No. 1340436-02-3

2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole

Cat. No.: B1374061
CAS No.: 1340436-02-3
M. Wt: 249.13 g/mol
InChI Key: OJBZZQGPZIRQEX-UHFFFAOYSA-N
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Description

2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains bromine, oxygen, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-1,3,4-thiadiazole with oxan-4-yl derivatives in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom and potentially leading to different functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe in biochemical studies to understand the interactions of thiadiazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Bromo-5-(oxan-4-yl)-1,3-thiazole
  • 2-Bromo-5-(oxan-4-yl)-1,3-oxazole

Comparison: Compared to these similar compounds, 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and reactivity. The thiadiazole ring can participate in different types of chemical reactions and interactions compared to thiazole and oxazole rings, making it a valuable scaffold in the design of new compounds for various applications.

Properties

IUPAC Name

2-bromo-5-(oxan-4-yl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2OS/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBZZQGPZIRQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole
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2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole
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2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole
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Reactant of Route 6
2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole

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